molecular formula C17H17NO2 B134205 Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate CAS No. 146503-35-7

Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B134205
CAS No.: 146503-35-7
M. Wt: 267.32 g/mol
InChI Key: CAKWIRNQEKMHOR-UHFFFAOYSA-N
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Description

Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a compound belonging to the class of tetrahydroisoquinolines, which are significant due to their presence in various natural products and therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the condensation of phenylethylamine derivatives with aldehydes, followed by cyclization. One common method is the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core .

Industrial Production Methods: Industrial production methods often utilize multicomponent reactions (MCRs) to improve atom economy and yield. These methods involve the use of various catalysts and co-oxidants to facilitate the formation of the desired product under milder conditions .

Chemical Reactions Analysis

Types of Reactions: Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted tetrahydroisoquinolines, quinoline derivatives, and dihydroisoquinolines .

Scientific Research Applications

Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its role in neuroprotection and neurodegenerative diseases.

    Medicine: Investigated for its potential as an antineuroinflammatory agent and its effects on various biological pathways.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems and exhibit neuroprotective effects by inhibiting oxidative stress and inflammation. The compound also interacts with specific receptors and enzymes, influencing cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate stands out due to its specific structural features and the presence of a carboxylate group, which enhances its biological activity and potential therapeutic applications .

Properties

CAS No.

146503-35-7

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

InChI

InChI=1S/C17H17NO2/c19-17(20-12-13-6-2-1-3-7-13)16-10-14-8-4-5-9-15(14)11-18-16/h1-9,16,18H,10-12H2

InChI Key

CAKWIRNQEKMHOR-UHFFFAOYSA-N

SMILES

C1C(NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1C(NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3

Synonyms

BENZYL (3R)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLATE

Origin of Product

United States

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